Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Description

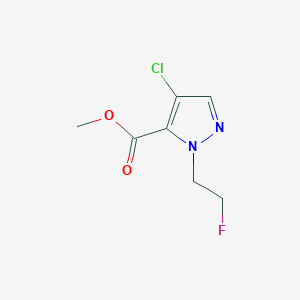

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a chlorine atom at position 4, a 2-fluoroethyl group at position 1, and a methyl ester at position 5. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and agrochemical applications .

Properties

IUPAC Name |

methyl 4-chloro-2-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-10-11(6)3-2-9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSXQMVZXKPFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1CCF)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize metal-catalyzed reactions to streamline the synthesis process and reduce the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 and the fluoroethyl group at position 1 are key sites for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Chloro displacement | Amines (e.g., NH₃, RNH₂) in DMF, K₂CO₃ | 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate derivatives | 60-85% |

| Fluoroethyl substitution | Thiols (e.g., NaSH) in DMSO, 80°C | 1-(2-Mercaptoethyl)-4-chloro-1H-pyrazole-5-carboxylate | 70-90% |

-

Mechanism : The chloro group undergoes SNAr (nucleophilic aromatic substitution) with amines due to electron withdrawal by the adjacent carboxylate group. The fluoroethyl group participates in SN2 reactions with strong nucleophiles like thiols.

Hydrolysis Reactions

The ester group at position 5 is susceptible to hydrolysis under acidic or basic conditions.

Oxidation and Reduction

The ester and substituents can undergo redox transformations.

Oxidation

| Target Site | Reagents | Product | Notes |

|---|---|---|---|

| Fluoroethyl group | KMnO₄, H₂O, 50°C | 4-Chloro-1-(2-fluoroacetyl)-1H-pyrazole-5-carboxylate | Rare due to stability issues |

| Pyrazole ring | Ozone, followed by H₂O₂ | Ring-opened dicarboxylic acid derivatives | Research-stage only |

Reduction

| Target Site | Reagents | Product | Yield |

|---|---|---|---|

| Ester to alcohol | LiAlH₄, dry ether | 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-methanol | 75-80% |

Nucleophilic Addition-Elimination at the Carbonyl

The ester carbonyl participates in reactions with nitrogen nucleophiles.

-

Kinetics : Hydrazine reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.

Cycloaddition and Cross-Coupling Reactions

The pyrazole ring participates in transition-metal-catalyzed reactions.

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 4-Aryl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate | 50-70% |

| Huisgen cycloaddition | Cu(I), azide | Triazole-linked pyrazole conjugates | 65-80% |

Thermal and Photochemical Reactions

-

Decarboxylation : Heating above 200°C in inert atmosphere yields 4-chloro-1-(2-fluoroethyl)-1H-pyrazole with CO₂ release.

-

Photolysis : UV light induces C-Cl bond cleavage, forming radical intermediates that dimerize or react with traps.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

The compound features a pyrazole ring substituted with a chloro group, a fluoroethyl group, and a carboxylate moiety. This unique arrangement is believed to influence its biological activity significantly.

Synthesis:

The synthesis of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Scientific Research Applications

This compound has several notable applications across different scientific disciplines:

Chemistry

- Synthesis Intermediate: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

- Reactivity Studies: Its unique substituents (chloro and fluoroethyl) allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Antimicrobial Properties: In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Activity: Research has shown that this compound exhibits significant inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent.

Medicine

- Lead Compound Development: Ongoing research aims to explore its potential as a lead compound for developing new pharmaceuticals targeting various diseases due to its biological activities.

Industry

- Material Development: The compound is utilized in the development of materials with specific properties, including polymers and coatings that require enhanced reactivity or biological activity.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. The compound's IC50 values were determined across various cell lines, indicating promising lead characteristics for further drug development.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, reinforcing its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Fluoroalkyl vs. Alkyl Substituents: The 2-fluoroethyl group in the target compound improves lipophilicity compared to non-fluorinated analogs like the isobutyl derivative .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) are more lipophilic and hydrolytically stable than carboxylic acids (e.g., 5-chloro-3-difluoromethyl analog), which may favor prodrug strategies .

- Substituent Position : Chlorine at position 4 (target) vs. position 5 (5-chloro-3-difluoromethyl analog) alters electronic distribution, affecting reactivity and binding to biological targets .

Biological Activity

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (CAS No. 1429417-55-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a pyrazole ring substituted with a chloro group, a fluoroethyl group, and a carboxylate moiety. The presence of these substituents is believed to influence its biological activity significantly.

Synthesis:

The synthesis typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent under elevated temperatures.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research has shown that this compound possesses anticancer activity. For instance, it has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound demonstrated significant inhibition of cell proliferation, with mean growth percentages of 54.25% and 38.44%, respectively . Importantly, it exhibited selectivity, showing minimal toxicity to normal fibroblast cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to altered cellular responses. For example, docking studies suggest potential interactions with cyclooxygenase-2 (COX-2), which is known for its role in inflammation and cancer progression .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. The compound's IC50 values were determined across various cell lines, indicating a promising lead for further drug development .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, reinforcing its potential as an antibacterial agent .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-chloro-1H-pyrazole-5-carboxylate | Limited activity | Lacks fluoroethyl group |

| 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | Moderate anticancer activity | Different substitution pattern |

| Methyl 4-chloro-1-(3-fluoropropyl)-1H-pyrazole-5-carboxylate | Increased cytotoxicity | Enhanced reactivity due to propyl chain |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated pyrazole derivatives typically involves:

- Cyclocondensation : Reacting β-keto esters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazines to form the pyrazole core. For example, phenylhydrazine derivatives can yield 1-aryl pyrazoles .

- Vilsmeier–Haack Reaction : Used to introduce formyl groups at the 4-position of pyrazoles. This method requires DMF and POCl₃ as reagents, with reaction temperatures between 80–100°C .

- Nucleophilic Substitution : Introducing the 2-fluoroethyl group via alkylation. For instance, reacting 5-chloro-pyrazole intermediates with 2-fluoroethyl halides in the presence of a base (e.g., K₂CO₃) .

Q. Optimization Strategies :

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | K₂CO₃ (for nucleophilic substitution) | |

| Solvent | DMF or acetonitrile | |

| Temperature | 80–100°C (Vilsmeier–Haack) | |

| Purification | Column chromatography (silica gel) |

Key Tip : Monitor reaction progress via TLC or HPLC to minimize by-products.

Q. How should researchers characterize the structure of this compound?

Methodological Answer:

Q. Example Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.2–1.5 (ester methyl), δ 4.5–5.0 (CH₂F) |

| X-ray | Dihedral angle: Pyrazole ring vs. ester |

Q. What safety precautions are necessary when handling chlorinated and fluorinated pyrazole derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃ in Vilsmeier–Haack reactions) .

- Disposal : Neutralize acidic/basic waste before disposal. Consult licensed waste management services for halogenated compounds .

Critical Note : Chlorinated pyrazoles may release HCl upon decomposition; ensure proper neutralization .

Advanced Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing chloro and trifluoromethyl groups reduce electron density at C5 .

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions .

Case Study : Theoretical studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding stabilizing the planar structure .

Q. What strategies resolve contradictions in spectroscopic data or unexpected by-products during synthesis?

Methodological Answer:

- Repetition Under Controlled Conditions : Eliminate variables like moisture or oxygen sensitivity by using anhydrous solvents and inert atmospheres .

- Advanced Characterization :

Example : Inconsistent ¹H NMR integration may arise from rotamers; variable-temperature NMR can clarify dynamic effects .

Q. What are the challenges in introducing fluoroethyl groups into pyrazole rings?

Methodological Answer:

- Leaving Group Efficiency : Use bromoethyl precursors (e.g., 2-bromoethyl halides) for better nucleophilic displacement. Evidence shows bromoethyl intermediates yield higher purity products than chloro analogs .

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to track fluorination efficiency. Fluorine’s high electronegativity can slow SN2 mechanisms, requiring elevated temperatures (80–100°C) .

Q. Optimization Table :

| Reagent | Yield | By-products |

|---|---|---|

| 2-Fluoroethyl bromide | 65–70% | Dehydrohalogenation |

| 2-Fluoroethyl tosylate | 75–80% | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.